molecular formula C10H22N2O2 B179462 tert-Butyl 4-(methylamino)butylcarbamate CAS No. 874831-66-0

tert-Butyl 4-(methylamino)butylcarbamate

Cat. No.: B179462
CAS No.: 874831-66-0
M. Wt: 202.29 g/mol
InChI Key: TTYVTUUWVLXDKW-UHFFFAOYSA-N
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Description

Significance as a Fundamental Building Block in Organic Synthesis

The utility of tert-butyl 4-(methylamino)butylcarbamate as a fundamental building block in organic synthesis stems from its nature as an asymmetrically protected diamine. This class of compounds is highly sought after for its ability to participate in a wide array of chemical transformations in a controlled and predictable manner. The presence of two amine groups with different reactivities allows for stepwise functionalization, a key strategy in the efficient synthesis of complex target molecules.

The primary amine, shielded by the Boc group, is rendered temporarily unreactive towards many reagents, allowing chemists to first perform reactions at the more nucleophilic secondary methylamine (B109427). Subsequently, the Boc group can be cleaved to liberate the primary amine for further chemical elaboration. This orthogonal protection strategy is a cornerstone of modern organic synthesis, enabling the construction of molecules that would be difficult to assemble otherwise.

Key Reactions and Transformations:

Reaction TypeReacting AmineReagents and ConditionsProduct Type
AcylationSecondary (methylamino)Acyl chlorides, anhydrides, carboxylic acids with coupling agentsAmides
AlkylationSecondary (methylamino)Alkyl halides, tosylatesTertiary amines
Reductive AminationSecondary (methylamino)Aldehydes or ketones, reducing agent (e.g., NaBH(OAc)₃)Tertiary amines
Urea/Carbamate (B1207046) FormationSecondary (methylamino)Isocyanates, chloroformatesUreas, Carbamates
DeprotectionBoc-protected primary amineAcidic conditions (e.g., TFA, HCl in dioxane)Primary amine

The ability to selectively engage either the secondary or the deprotected primary amine in these reactions makes this compound a versatile synthon for the introduction of a 1,4-diaminobutane moiety with distinct substituents on each nitrogen atom. This is particularly valuable in the synthesis of polyamines and heterocyclic compounds.

Relevance in Medicinal Chemistry and Pharmaceutical Development

In the realm of medicinal chemistry, the structural motifs accessible from this compound are frequently found in biologically active molecules. Diamines and polyamines play critical roles in various biological processes, and their derivatives are a rich source of therapeutic agents. The ability to synthesize these molecules with high precision is therefore of utmost importance in drug discovery and development.

A prominent example of the application of a closely related building block is in the synthesis of Osimertinib (AZD9291) , a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor used in the treatment of non-small cell lung cancer. A key intermediate in the synthesis of Osimertinib is tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl)carbamate. nih.gov The synthesis of this intermediate involves the reaction of a protected aniline derivative with a side chain that is structurally analogous to this compound, highlighting the importance of this class of bifunctional building blocks in the construction of complex, life-saving pharmaceuticals. nih.gov

The diamine structure provided by this building block can serve as a scaffold to which other pharmacophoric groups are attached. The distance and geometric arrangement of the two nitrogen atoms can be critical for binding to biological targets such as enzymes and receptors. The Boc-protected nature of the building block allows for its incorporation into complex synthetic schemes, ultimately leading to the generation of novel drug candidates.

Overview of Research Trajectories and Academic Focus

Current research involving asymmetrically protected diamines like this compound is largely driven by the ever-present need for more efficient and selective synthetic methodologies in organic and medicinal chemistry. The academic focus in this area can be broadly categorized into several key trajectories:

Development of Novel Synthetic Methods: A significant portion of research is dedicated to exploring new ways to utilize bifunctional building blocks in asymmetric catalysis and the synthesis of complex natural products. This includes the development of novel catalysts and reaction conditions that can further enhance the selectivity of reactions involving these substrates.

Scaffold-Based Drug Discovery: There is a growing interest in using conformationally restricted diamines as scaffolds for the creation of libraries of compounds for high-throughput screening. The idea is that by starting with a rigid or semi-rigid core, the resulting molecules will have a more defined three-dimensional structure, which can lead to higher affinity and selectivity for their biological targets.

Applications in Polymer and Materials Science: Beyond medicinal chemistry, protected diamines are also being explored as monomers for the synthesis of functional polymers. The ability to deprotect the amine functionality after polymerization allows for the creation of materials with tailored properties for applications in areas such as drug delivery and diagnostics.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

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IUPAC Name

tert-butyl N-[4-(methylamino)butyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22N2O2/c1-10(2,3)14-9(13)12-8-6-5-7-11-4/h11H,5-8H2,1-4H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TTYVTUUWVLXDKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCCNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70609443
Record name tert-Butyl [4-(methylamino)butyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70609443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

874831-66-0
Record name tert-Butyl [4-(methylamino)butyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70609443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Tert Butyl 4 Methylamino Butylcarbamate

Established Reaction Pathways and Catalysis

Established methods for synthesizing this and similar carbamates often involve fundamental organic reactions, including amine protection strategies and classical rearrangement reactions. These pathways are well-documented and provide reliable routes to the target compound.

Synthesis from tert-Butanol and Isocyanates

The formation of a carbamate (B1207046) linkage can be achieved through the reaction of an alcohol with an isocyanate. In the context of tert-Butyl 4-(methylamino)butylcarbamate, this would involve the nucleophilic attack of tert-butanol on an appropriate isocyanate intermediate. The isocyanate precursor would need to contain the 4-(methylamino)butyl backbone. The reaction proceeds by the addition of the alcohol's hydroxyl group to the carbon-nitrogen double bond of the isocyanate, yielding the carbamate product. This method is fundamental in carbamate synthesis, though its application to this specific molecule would depend on the availability and stability of the required isocyanate precursor.

Utilization of Di-tert-butyl Dicarbonate (Boc2O) for Amine Protection

One of the most prevalent methods for introducing a Boc protecting group onto an amine is through the use of di-tert-butyl dicarbonate (Boc₂O), also known as Boc anhydride. chemicalbook.comwikipedia.org This reagent reacts readily with primary and secondary amines to form the corresponding tert-butyl carbamates. wikipedia.org The synthesis of this compound would typically start from N-methylbutane-1,4-diamine.

The reaction involves the nucleophilic attack of one of the amine groups on a carbonyl carbon of Boc₂O. Due to the higher reactivity and lower steric hindrance of the primary amine compared to the secondary amine in the starting material, selective protection can be achieved. The reaction is often carried out in the presence of a base, such as triethylamine or 4-(dimethylaminopyridine) (DMAP), to neutralize the acidic byproduct and catalyze the reaction. mychemblog.com The choice of solvent and reaction temperature can be optimized to maximize the yield of the desired mono-protected product. atlantis-press.com

Interactive Data Table: Typical Conditions for Boc Protection of Amines

ParameterConditionPurpose/Comment
Reagent Di-tert-butyl dicarbonate (Boc₂O)Source of the Boc protecting group. wikipedia.org
Catalyst 4-(Dimethylaminopyridine) (DMAP)Often used to accelerate the reaction. chemicalbook.commychemblog.com
Base Triethylamine (TEA), NaOHNeutralizes byproducts. mychemblog.com
Solvent Dichloromethane (B109758) (DCM), Tetrahydrofuran (THF)Common aprotic solvents. mychemblog.comatlantis-press.com
Temperature 0 °C to Room TemperatureMild conditions to ensure selectivity. mychemblog.com

Curtius Rearrangement Applications in Carbamate Formation

The Curtius rearrangement is a powerful thermal or photochemical decomposition of an acyl azide into an isocyanate, with the loss of nitrogen gas. wikipedia.orgorganic-chemistry.org This reaction has broad applications in medicinal chemistry for synthesizing amines and their derivatives. nih.gov The generated isocyanate is highly reactive and can be "trapped" by various nucleophiles. When the reaction is performed in the presence of tert-butanol, the isocyanate is trapped to form a Boc-protected amine directly. wikipedia.orgnih.gov

For the synthesis of this compound, this pathway would begin with a carboxylic acid containing the N-methylamino group, such as 5-(methylamino)pentanoic acid. This acid would first be converted to an acyl azide intermediate. Reagents like diphenylphosphoryl azide (DPPA) or a combination of sodium azide and di-tert-butyl dicarbonate can facilitate this conversion in a one-pot process. orgsyn.org The subsequent rearrangement and trapping with in-situ generated or added tert-butanol yield the target carbamate. orgsyn.org A key advantage of the Curtius rearrangement is the complete retention of stereochemistry at the migrating group. nih.gov

Research Findings on Curtius Rearrangement:

One-Pot Synthesis: Modern protocols allow for the conversion of a carboxylic acid directly to the Boc-protected amine in a single reaction vessel, avoiding the isolation of the potentially unstable acyl azide intermediate. orgsyn.org

Catalysis: Zinc(II) triflate has been used as a catalyst in conjunction with tetrabutylammonium bromide to facilitate the reaction between the isocyanate and tert-butoxide, which is generated from the reaction of sodium azide and di-tert-butyl dicarbonate. orgsyn.orgresearchgate.net

Mild Conditions: The reaction can often be carried out at moderate temperatures (e.g., 40 °C), enhancing the safety of the procedure. orgsyn.org

Condensation Reactions with Amines and Carboxylic Acids

While direct condensation of an amine and a carboxylic acid typically forms an amide, carbamates can be synthesized through condensation reactions using derivatives of carbonic acid. For instance, the reaction of N-methylbutane-1,4-diamine with tert-butyl chloroformate would be a condensation reaction yielding the desired carbamate. In this process, the amine acts as a nucleophile, attacking the carbonyl carbon of the chloroformate and displacing the chloride leaving group. A base is required to neutralize the hydrochloric acid byproduct.

Alternatively, a mixed anhydride method can be employed. For example, N-Boc protected amino acids can be condensed with amines using a coupling agent like isobutyl chloroformate in the presence of a base such as N-methylmorpholine (NMM). google.com This general principle can be adapted for carbamate formation.

Advanced Synthetic Strategies and Optimization

Progress in synthetic chemistry has led to the development of more sophisticated and efficient methods. These strategies often focus on improving yield, purity, and stereochemical control, although the latter is not relevant for the achiral target molecule.

Stereoselective Synthesis Approaches

The molecule this compound is achiral and therefore does not have enantiomers or diastereomers. As a result, stereoselective or asymmetric synthesis is not necessary for its preparation.

However, the principles of stereoselective synthesis are critically important when this carbamate moiety is part of a larger, chiral molecule. In such cases, synthetic routes must be designed to control the stereochemistry of newly formed chiral centers or to preserve the configuration of existing ones. For example, if a chiral precursor containing a carboxylic acid was used in a Curtius rearrangement, the reaction is known to proceed with full retention of configuration, ensuring the stereochemical integrity of the product. wikipedia.orgnih.gov Similarly, when protecting a chiral diamine with Boc₂O, reaction conditions must be chosen carefully to avoid racemization of any nearby stereocenters.

Phase Transfer Catalysis in Synthetic Routes

Phase-transfer catalysis (PTC) offers a powerful technique for carrying out reactions between reactants located in different immiscible phases, typically an aqueous phase and an organic phase. This methodology can be particularly advantageous for the N-alkylation of amines, a key transformation in the synthesis of this compound from its primary amine precursor. In this context, PTC facilitates the transfer of a methylating agent or a deprotonated amine species across the phase boundary, thereby enabling the reaction to proceed under milder conditions and often with improved yields.

The mechanism of PTC in N-alkylation typically involves a quaternary ammonium or phosphonium salt as the catalyst. This catalyst can exchange its counter-ion for a hydroxide ion from the aqueous phase. In the organic phase, the hydroxide ion is a strong enough base to deprotonate the primary amine of tert-butyl N-(4-aminobutyl)carbamate. The resulting amine anion can then readily react with a methylating agent, such as methyl iodide, present in the organic phase. Alternatively, the catalyst can form an ion pair with the anionic nucleophile in the aqueous phase and transport it to the organic phase for reaction.

While specific literature detailing the use of PTC for the direct synthesis of this compound is not extensively available, the principles of PTC are widely applied to analogous N-alkylation reactions. The selection of the catalyst, solvent system, and reaction conditions is crucial for optimizing the reaction and minimizing side products, such as quaternary ammonium salt formation from over-alkylation.

Interactive Table: Common Phase Transfer Catalysts for N-Alkylation

Catalyst Name Chemical Formula Typical Applications in N-Alkylation
Tetrabutylammonium bromide (TBAB) (C4H9)4NBr Mono- and di-alkylation of primary and secondary amines.
Tetrabutylammonium hydrogen sulfate (TBAHS) (C4H9)4NHSO4 Alkylation of a wide range of amines under neutral or basic conditions.
Benzyltriethylammonium chloride (BTEAC) (C6H5CH2)N(C2H5)3Cl Often used for the alkylation of anilines and other aromatic amines.

Development of Scalable Synthetic Routes

The development of scalable synthetic routes is paramount for the industrial production of this compound. A key challenge lies in the selective mono-N-methylation of 1,4-diaminobutane, followed by the protection of the remaining primary amine. A more common and controllable approach involves the mono-Boc protection of 1,4-diaminobutane to form tert-butyl N-(4-aminobutyl)carbamate, followed by selective N-methylation.

Several methods for the synthesis of the precursor, tert-butyl N-(4-aminobutyl)carbamate, have been reported with good to excellent yields, demonstrating potential for scalability. guidechem.com One common method involves the reaction of 1,4-butanediamine with di-tert-butyl dicarbonate (Boc)2O in a suitable solvent like dichloromethane. guidechem.com

A highly efficient and scalable method for the subsequent N-methylation of tert-butyl N-(4-aminobutyl)carbamate is reductive amination. This method involves the reaction of the primary amine with formaldehyde in the presence of a reducing agent. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH4), sodium cyanoborohydride (NaBH3CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3). masterorganicchemistry.com The reaction proceeds through the in-situ formation of a Schiff base (imine), which is then reduced to the secondary amine. masterorganicchemistry.com This one-pot procedure is often high-yielding and avoids the use of hazardous alkylating agents like methyl iodide. masterorganicchemistry.com

Interactive Table: Scalable Synthetic Approaches to this compound

Step Reaction Reagents and Conditions Typical Yield Scalability Considerations
1 Mono-Boc Protection 1,4-Butanediamine, (Boc)2O, Dichloromethane, 0-25°C 79-80% guidechem.com Control of stoichiometry is crucial to minimize di-protection. The reaction is generally straightforward to scale up.

Metal-Catalyzed Reactions for Derivatization

Metal-catalyzed reactions offer a versatile and efficient platform for the derivatization of carbamates, including the N-methylation of tert-butyl N-(4-aminobutyl)carbamate. Recent advancements have highlighted the use of earth-abundant metals as catalysts for these transformations, providing more sustainable alternatives to traditional methods.

A notable example is the magnesium-catalyzed reduction of N-Boc protected amines to their corresponding N-methyl amines. nih.govorganic-chemistry.org This methodology utilizes a magnesium catalyst in conjunction with a reducing agent to achieve the methylation. organic-chemistry.org This transformation is significant as it allows for the direct conversion of the Boc-protected amine precursor to the desired N-methylated product in a single step. organic-chemistry.org The reaction is reported to be efficient for a range of linear and cyclic carbamates. nih.govorganic-chemistry.org

Furthermore, cobalt-catalyzed N-methylation of amides using methanol as a C1 source has been developed. escholarship.orgresearchgate.net While this specific protocol applies to amides, the underlying principle of using a transition metal to facilitate N-methylation with a green and readily available methyl source is highly relevant. Such approaches could potentially be adapted for the N-methylation of amines like tert-butyl N-(4-aminobutyl)carbamate. These metal-catalyzed methods often proceed under milder conditions and can exhibit high selectivity, making them attractive for fine chemical synthesis.

Interactive Table: Metal-Catalyzed N-Methylation of Carbamate Precursors

Metal Catalyst Co-reagent/Reducing Agent Substrate Product Key Advantages
Magnesium Silane-based reducing agents N-Boc protected primary amine N-methyl amine Direct conversion of the Boc-protected precursor to the N-methylated product. nih.govorganic-chemistry.org

Role As a Synthetic Intermediate in Complex Molecule Synthesis

Precursor for Pharmacologically Active Compounds

The incorporation of the diamine scaffold is a common strategy in the development of therapeutic agents. The tert-butoxycarbonyl (Boc) protecting group offers a stable yet readily cleavable handle, essential for orchestrating complex synthesis sequences.

The structural motif of a protected methylamine (B109427) is integral to the synthesis of certain antiviral agents. In the development of novel indoline-based CD4-mimetic compounds, which act as potent inhibitors of the HIV-1 virus, a key synthetic step involves the formation of a tert-butyl carbamate (B1207046) protected methylamine. nih.gov These compounds are designed to mimic the CD4 receptor, triggering a premature conformational change in the HIV-1 envelope glycoproteins, which ultimately inactivates the virus. nih.gov

The synthesis of these complex antagonists involves a multi-step process. A crucial transformation is the reductive amination of an aldehyde intermediate with methylamine, followed by the protection of the resulting secondary amine with a tert-butyl carbamate group. nih.gov This sequence installs a structural fragment identical to a part of tert-Butyl 4-(methylamino)butylcarbamate, highlighting the importance of this chemical feature in the final molecule's ability to interact with its biological target. This strategic use of a Boc-protected amine allows for further chemical modifications at other parts of the molecule without affecting the protected nitrogen.

Table 1: Key Synthesis Step in Indoline CD4-mimetic Development

Step Reaction Reagents Purpose
1 Reductive Amination Aldehyde Intermediate, Methylamine Forms a secondary amine. nih.gov

A review of the established synthetic routes for Lacosamide, an anticonvulsant drug used in the treatment of seizures, does not indicate the use of this compound as a starting material or intermediate. nih.gov The synthesis of Lacosamide typically begins from the chiral amino acid D-serine, which undergoes a series of transformations including N-acetylation, O-methylation, and amidation to yield the final active pharmaceutical ingredient. nih.gov

The synthesis of Vandetanib, a kinase inhibitor used for treating certain types of thyroid cancer, involves a key carbamate-protected intermediate. nih.gov However, the literature confirms that this intermediate is tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate, a piperidine (B6355638) derivative. The synthesis does not employ the butylamine (B146782) backbone characteristic of this compound.

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules designed to bring a target protein and an E3 ubiquitin ligase into proximity, leading to the degradation of the target protein. These molecules consist of a ligand for the target protein, a ligand for the E3 ligase, and a chemical linker. While Boc-protected diamines and similar structures are common building blocks for constructing these linkers, a review of the literature did not identify specific examples where this compound was used for this purpose.

Integration into Heterocyclic Compound Synthesis

The dual amine functionality of the compound suggests potential for its use in constructing nitrogen-containing heterocyclic rings.

An examination of common synthetic methods for producing pyrrole (B145914) rings and their derivatives did not reveal any established protocols that utilize this compound as a precursor or intermediate. Standard pyrrole syntheses, such as the Paal-Knorr, Hantzsch, or Knorr syntheses, typically rely on different starting materials like 1,4-dicarbonyl compounds, α-amino ketones, or α-aminoketones with β-ketoesters.

Incorporation into Piperidine and Piperazine (B1678402) Derivatives

The synthesis of piperidine and piperazine rings is a significant area of medicinal chemistry, as these scaffolds are present in a vast number of biologically active compounds. nih.gov Tert-butyl carbamate derivatives, including structures analogous to this compound, serve as key building blocks in constructing these heterocyclic systems.

The general strategy involves leveraging the nucleophilicity of the amine functionalities. For instance, in the synthesis of certain piperazine derivatives, a tert-butyl carbamate-protected amine can be reacted with a suitable dielectrophile, leading to the formation of the piperazine core. The Boc group ensures that the protected amine does not interfere with the initial cyclization reaction. Subsequent deprotection of the Boc group can then allow for further functionalization at that position.

Research has demonstrated various synthetic routes to piperazine-containing drugs, where N-Boc protected piperazines are common intermediates. These intermediates are often synthesized through methods like the Buchwald-Hartwig coupling or nucleophilic aromatic substitution, followed by the introduction of the Boc protecting group. While not a direct utilization of this compound, these syntheses highlight the importance of the Boc-protected amine moiety in the construction of piperazine rings.

Similarly, in the synthesis of substituted piperidines, a Boc-protected aminoalkyl chain can be employed. The synthesis of complex piperidine derivatives often involves the use of a piperidine ring that is already formed and then functionalized. For example, tert-butyl 4-methylenepiperidine-1-carboxylate is a useful reagent for creating more complex piperidine structures. The double bond can be subjected to various transformations, and the Boc-protected nitrogen is carried through the synthetic sequence until its deprotection is required.

Synthesis of Imidazoquinolinones

The direct role of this compound in the synthesis of imidazoquinolinones is not extensively documented in publicly available scientific literature. While tert-butyl carbamate derivatives are widely used in the synthesis of nitrogen-containing heterocycles, including quinolones, the specific application of this particular diamine in the construction of the imidazoquinolinone scaffold is not a commonly reported synthetic route. The synthesis of related structures, such as quinolones, often involves the use of tert-butyl carbamate protected intermediates to control the reactivity of amine groups during the assembly of the final molecule.

Derivatization and Chemical Transformations

Reactions Involving the Boc Protecting Group

The tert-butyloxycarbonyl (Boc) group is a widely used amine-protecting group in organic synthesis due to its stability under many reaction conditions and its facile removal under acidic conditions. nih.govmcours.net

The removal of the Boc group from tert-butyl 4-(methylamino)butylcarbamate is typically achieved under acidic conditions. nih.gov This process, known as deprotection, regenerates the primary amine, making it available for subsequent reactions.

Commonly used acidic reagents for Boc deprotection include trifluoroacetic acid (TFA), hydrochloric acid (HCl), and phosphoric acid. researchgate.netfishersci.co.uknih.gov The reaction is generally performed in a suitable organic solvent, such as dichloromethane (B109758) (DCM) or ethyl acetate, at room temperature. fishersci.co.ukrsc.org The mechanism of TFA-mediated deprotection involves protonation of the carbamate (B1207046), followed by the loss of a stable tert-butyl cation to form a carbamic acid, which then decarboxylates to yield the free amine. commonorganicchemistry.com

A potential side reaction during acidic deprotection is the alkylation of nucleophilic sites on the substrate by the liberated tert-butyl cation. acsgcipr.org To prevent this, scavengers such as triethylsilane (TES) or thioanisole (B89551) can be added to the reaction mixture to trap the carbocation. researchgate.net

Table 1: Common Acidic Conditions for Boc Deprotection

ReagentSolvent(s)Typical ConditionsReference(s)
Trifluoroacetic acid (TFA)Dichloromethane (DCM)Room temperature, 1-5 hours rsc.org
Hydrochloric acid (HCl)Dioxane, Ethyl AcetateRoom temperature fishersci.co.uk
Phosphoric acidTetrahydrofuran (THF)- mcours.net
Zinc Bromide (ZnBr₂)Dichloromethane (DCM)Mild conditions researchgate.net

This table is for informational purposes only and does not constitute a recommendation for any specific use.

In multi-step syntheses, it is often necessary to deprotect one amine in the presence of other protecting groups. This is achieved through an orthogonal protection strategy, where protecting groups are chosen that can be removed under different conditions. organic-chemistry.org

The Boc group is acid-labile, making it compatible with base-labile protecting groups like the fluorenylmethyloxycarbonyl (Fmoc) group and groups removable by hydrogenolysis, such as the benzyl (B1604629) (Bn) and benzyloxycarbonyl (Cbz) groups. mcours.netorganic-chemistry.org For instance, if a molecule contains both a Boc- and an Fmoc-protected amine, the Fmoc group can be selectively removed with a base like piperidine (B6355638), leaving the Boc group intact. sigmaaldrich.com Conversely, treatment with an acid will cleave the Boc group while the Fmoc group remains.

Other protecting groups that offer orthogonality to Boc include the trityl (Trt) and Mmt groups, which can be removed under milder acidic conditions than those typically required for Boc cleavage. sigmaaldrich.com The Dde and ivDde groups are also orthogonal as they are cleaved by hydrazine. sigmaaldrich.com This selectivity allows for the sequential deprotection and functionalization of different amino groups within the same molecule, a crucial strategy in peptide and complex molecule synthesis.

Reactions at the Methylamino Moiety

The secondary methylamino group in this compound provides another site for chemical modification, enabling the introduction of various substituents.

The nitrogen of the methylamino group can be alkylated to form tertiary amines. This can be achieved by reacting this compound with alkyl halides. researchgate.net The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed.

Another approach is the Mitsunobu reaction, which allows for the alkylation of the amine with an alcohol. researchgate.net This reaction provides an alternative to using alkyl halides, particularly when the desired alkyl group is derived from a readily available alcohol.

Reductive amination is a powerful method for forming C-N bonds and can be applied to the methylamino group of this compound. nih.gov This two-step process, often performed in one pot, involves the reaction of the amine with a carbonyl compound (an aldehyde or ketone) to form an iminium ion intermediate. This intermediate is then reduced in situ to the corresponding tertiary amine. nih.gov

A variety of reducing agents can be used, with sodium triacetoxyborohydride (B8407120) (STAB) being a popular choice due to its mildness and selectivity. nih.gov Other reagents, such as sodium borohydride (B1222165) in the presence of a Lewis acid like titanium(IV) isopropoxide, are also effective. rsc.org This method is highly versatile, allowing for the introduction of a wide range of substituents onto the nitrogen atom. A key advantage of some modern reductive amination protocols is the prevention of overalkylation, which can be a common side reaction. nih.gov

Formation of Novel Derivatives

The dual functionality of this compound makes it a valuable building block for the synthesis of novel and structurally diverse derivatives. For example, it can be used in the construction of heterocyclic compounds. The synthesis of pyrazole (B372694) derivatives has been reported, where a related piperidine-containing compound undergoes cyclization with hydrazines. nih.gov

Furthermore, derivatives of this compound can serve as intermediates in the synthesis of biologically active molecules. For instance, a derivative, tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl)carbamate, is a key intermediate in the synthesis of the drug omisertinib. atlantis-press.comresearchgate.net The synthesis of novel 4-methylumbelliferone (B1674119) amide derivatives with pesticidal activities has also been explored, highlighting the potential for creating bioactive compounds. mdpi.com The synthesis of benzimidazole (B57391) derivatives with antioxidant and antiglycation activities further illustrates the utility of such building blocks in medicinal chemistry. nih.gov

Amide Formation via Coupling Reactions

The secondary amine functionality of this compound serves as a nucleophile in amide bond formation reactions with carboxylic acids. These reactions are typically facilitated by coupling reagents that activate the carboxylic acid, rendering it susceptible to nucleophilic attack.

A common and effective method for amide bond formation involves the use of carbodiimide (B86325) coupling agents, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in conjunction with an additive like N-hydroxysuccinimide (NHS). researchgate.net The reaction mechanism commences with the activation of the carboxylic acid by EDC, which forms a highly reactive O-acylisourea intermediate. nih.govluxembourg-bio.com This intermediate can then react directly with the secondary amine of this compound to yield the corresponding amide. However, the O-acylisourea intermediate is susceptible to hydrolysis and can also rearrange to a stable N-acylurea, reducing the efficiency of the desired amidation.

The general reaction scheme for the EDC/NHS mediated amide bond formation is as follows:

General Reaction Scheme:

Activation of Carboxylic Acid:

R-COOH + EDC → R-CO-O-C(=NR')NHR'' (O-acylisourea intermediate)

Formation of NHS Ester:

R-CO-O-C(=NR')NHR'' + NHS → R-CO-NHS + EDC-urea

Amide Formation:

R-CO-NHS + H₃C-NH-(CH₂)₄-NH-Boc → R-CO-N(CH₃)-(CH₂)₄-NH-Boc + NHS

This methodology has been widely applied in the synthesis of various amide derivatives. For instance, a range of 2-substituted-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamides have been synthesized through the condensation of the corresponding phenylacetic acids with 4-aminoantipyrine (B1666024) using EDC.HCl as the coupling agent. researchgate.net

Reagent/ComponentFunction
This compound Nucleophile (secondary amine)
Carboxylic Acid (R-COOH) Electrophile precursor
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) Coupling reagent, activates the carboxylic acid
NHS (N-hydroxysuccinimide) Additive, forms a more stable active ester, reduces side reactions
Solvent Reaction medium (e.g., Dichloromethane, Dimethylformamide)
Base (e.g., Triethylamine, DIPEA) Optional, to neutralize any acid formed and facilitate the reaction

Thiocarbamide Derivative Synthesis

The secondary amine of this compound can also readily react with isothiocyanates to form thiocarbamide (thiourea) derivatives. This reaction involves the nucleophilic addition of the amine to the electrophilic carbon atom of the isothiocyanate group (-N=C=S).

The synthesis is generally a straightforward one-pot procedure where the isothiocyanate is added to a solution of the amine in a suitable solvent, such as dichloromethane. The reaction typically proceeds at room temperature or with gentle heating to afford the corresponding N,N'-disubstituted thiourea (B124793) derivative. luxembourg-bio.com

For example, the reaction of 1-naphthyl isothiocyanate with various phenylenediamines in dichloromethane has been shown to produce the corresponding thiourea derivatives in good yields. luxembourg-bio.com Similarly, reacting this compound with an aryl isothiocyanate (Ar-N=C=S) would yield a product with the structure Ar-NH-C(=S)-N(CH₃)-(CH₂)₄-NH-Boc.

The synthesis of thiourea derivatives is of significant interest due to their diverse biological activities and their utility as intermediates in the synthesis of other heterocyclic compounds. unimi.it

Reagent/ComponentFunction
This compound Nucleophile (secondary amine)
Isothiocyanate (R-N=C=S) Electrophile
Solvent Reaction medium (e.g., Dichloromethane, Tetrahydrofuran)

Conjugation Strategies

The presence of a reactive secondary amine and a protected primary amine makes this compound a valuable building block for conjugation to larger biomolecules or surfaces. The Boc-protecting group on the primary amine can be removed under acidic conditions to liberate a free primary amine, which can then be used for further functionalization.

One common strategy for conjugating small molecules to proteins is through amidation, targeting the ε-amino groups of lysine (B10760008) residues. nih.gov A carboxylic acid-containing molecule can be activated with EDC/NHS, as described in section 4.3.1, and then reacted with the amine groups on the protein to form stable amide bonds. youtube.com

Alternatively, the liberated primary amine of the deprotected this compound derivative can be conjugated to a carrier molecule. For instance, amino-functionalized molecules can be coupled to solid surfaces or other biomolecules. researchgate.net

Another approach involves reductive amination, where an amine reacts with an aldehyde to form an imine, which is then reduced to a stable amine linkage. nih.gov This method is particularly useful for conjugating molecules to oxidized carbohydrates or other aldehyde-bearing scaffolds.

The choice of conjugation strategy depends on the nature of the molecule to be conjugated and the desired linkage. The versatility of this compound allows for its incorporation into a variety of bioconjugates.

Conjugation MethodDescriptionKey Reagents
Amidation Forms a stable amide bond between an amine and a carboxylic acid.EDC, NHS
Reductive Amination Forms a stable amine linkage between an amine and an aldehyde.Sodium cyanoborohydride
Squaric Acid Chemistry Couples two amino-functional compounds via a squaric acid linker.Squaric acid diesters

Biological Activities and Mechanistic Studies of Derivatives

Antimicrobial and Antibacterial Investigations

While there is no specific information on derivatives of tert-Butyl 4-(methylamino)butylcarbamate, other classes of carbamate (B1207046) derivatives have been investigated for their antimicrobial properties. For instance, a series of tert-butyl[1-benzyl-2[(4-aryl-2-thiazolyl)hydrazono]ethyl]carbamate derivatives were synthesized and showed activity against E. coli, M. luteus, and B. cereus. nih.gov Another study focused on tert-butyl 2,4-disubstituted carboxamido phenylcarbamate derivatives , with some compounds displaying potent activity against various Gram-positive and Gram-negative bacteria, as well as several fungal strains. researchgate.net Similarly, o-phenylenediamine-tert-butyl-N-1,2,3-triazole carbamate analogs have been synthesized and tested, with some showing significant potency against S. aureus. researchgate.net

Anti-inflammatory Properties

No studies were found concerning the anti-inflammatory properties of derivatives of this compound. However, research on other carbamate-containing structures has been conducted. A study on tert-butyl 2-(substituted benzamido)phenylcarbamate derivatives revealed that several compounds exhibited promising in vivo anti-inflammatory activity in a carrageenan-induced rat paw edema model. nih.govresearchgate.net The most active compounds showed inhibition comparable to the standard drug, indomethacin. nih.govresearchgate.net Molecular docking studies suggested these compounds may act by inhibiting the COX-2 enzyme. nih.gov

Antitumor and Anticonvulsant Activities

There is no available research on the antitumor or anticonvulsant activities of derivatives specifically from this compound.

In the broader context of carbamate derivatives, various compounds have been evaluated for these properties. Carbamate analogs of Melampomagnolide B (MMB) , a natural sesquiterpene, were synthesized and tested against a panel of human cancer cell lines. nih.gov Certain derivatives exhibited potent activity against leukemia, melanoma, and breast cancer cell lines. nih.gov The carbamate group is a structural motif in several approved anticancer drugs, where it contributes to the molecule's ability to inhibit DNA synthesis or tubulin polymerization. nih.gov

Regarding anticonvulsant activity, studies have shown that N-benzyloxycarbonyl-amino acid prodrugs of phenytoin (B1677684), which contain a carbamate linkage, can exhibit an improved pharmacological profile compared to phenytoin alone. nih.govsigmaaldrich.com Other research into 4-N-substituted arylsemicarbazones has also been conducted to evaluate anticonvulsant potential. nih.gov

Interaction with Neurotransmitter Systems

Information regarding the interaction of this compound derivatives with neurotransmitter systems is not available. Generally, carbamate structures are important in neuropharmacology. For example, Rivastigmine is a carbamate inhibitor of acetylcholinesterase and butyrylcholinesterase used in the treatment of Alzheimer's disease. researchgate.net Carbamate anticonvulsants like felbamate (B1672329) are thought to interact with the N-methyl-D-aspartate (NMDA) receptor system and enhance gamma-aminobutyric acid (GABA) activity. nih.gov

Enzyme Inhibition and Modulation of Biological Pathways

No data exists on enzyme inhibition or pathway modulation by derivatives of this compound.

However, the carbamate functional group is a well-known "warhead" for inhibiting serine hydrolases, such as cholinesterases. Numerous studies have synthesized and evaluated carbamate derivatives as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) for potential use in Alzheimer's disease. mdpi.comnih.gov For example, novel tacrine-carbamate hybrids and biscarbamates have been designed as potent and selective cholinesterase inhibitors. mdpi.comnih.gov Other research has explored N-tert-butyl derivatives of pseudothiohydantoin as inhibitors of 11β-hydroxysteroid dehydrogenase (11β-HSD) enzymes, which are involved in regulating glucocorticoid levels and are targets in cancer therapy. mdpi.com

Molecular Interactions and Binding Affinity

Without specific derivatives of this compound to study, no information on their molecular interactions or binding affinities can be provided.

For other carbamate derivatives, molecular docking studies are often used to understand their mechanism of action. For instance, the docking of tert-butyl 2-(substituted benzamido)phenylcarbamate derivatives into the active site of COX-2 was performed to rationalize their anti-inflammatory activity. nih.govresearchgate.net In the case of cholinesterase inhibitors, covalent docking simulations are employed to model how the carbamate moiety is positioned within the enzyme's active site to react with the catalytic serine residue. nih.gov These studies help elucidate the key interactions, such as hydrogen bonds and hydrophobic contacts, that determine the inhibitor's potency and selectivity. mdpi.com

Computational Chemistry and Molecular Modeling Studies

Prediction of Binding Modes and Ligand-Target Interactions

There is no available information in scientific literature detailing the prediction of binding modes or the specific ligand-target interactions for tert-Butyl 4-(methylamino)butylcarbamate. This type of analysis, typically performed using molecular docking software, is fundamental to understanding the potential pharmacological activity of a compound by predicting how it might fit into the active site of a protein or receptor.

Homology Modeling for Receptor Structures

In the absence of an experimentally determined structure of a target protein, homology modeling can be used to build a three-dimensional model based on the known structure of a related protein. americanelements.comuni.lu However, no studies have been published that utilize this technique to investigate the potential receptors or protein targets for this compound.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide insights into the movement of atoms and molecules over time, offering a view of the dynamic nature of ligand-receptor interactions and the conformational changes that may occur. sigmaaldrich.comnih.gov A review of existing literature yielded no studies where MD simulations were employed to analyze this compound, its stability, or its interaction with any biological system.

Quantum Chemical Calculations for Structural Elucidation

Quantum chemical calculations are used to determine the electronic structure and geometry of a molecule, providing deep insights into its stability, reactivity, and spectroscopic properties. bldpharm.commdpi.com While this method is a staple in computational chemistry, no papers detailing quantum chemical calculations specifically for the structural elucidation of this compound have been published.

Analytical Methodologies for Characterization and Quantification

Chromatographic Techniques

Chromatography stands as a cornerstone for the separation and analysis of tert-Butyl 4-(methylamino)butylcarbamate from complex mixtures. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are utilized, each presenting distinct advantages and challenges.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely adopted technique for the analysis of aliphatic amines like this compound due to its high resolution and sensitivity. A reverse-phase HPLC method with a C18 column can be employed for its separation.

A significant challenge in the HPLC analysis of aliphatic amines is their lack of a strong chromophore, which makes detection by UV-Vis spectrophotometry difficult. To overcome this, pre-column derivatization is a common and effective strategy. This process involves reacting the amine with a derivatizing agent to form a derivative that exhibits strong UV absorption or fluorescence.

Several reagents are available for the derivatization of primary and secondary amines, including:

o-phthalaldehyde (B127526) (OPA)

Dansyl chloride (DNS-Cl)

9-fluorenylmethyl chloroformate (FMOC-Cl)

2,4-dinitrofluorobenzene (DNFB)

Phenylisothiocyanate (PITC)

2,6-dimethyl-4-quinolinecarboxylic acid N-hydroxysuccinimide ester (DMQC-OSu)

4-chloro-7-nitrobenzofurazane (NBD-Cl)

The choice of derivatizing agent depends on factors such as the nature of the amine, the desired sensitivity, and the complexity of the sample matrix. For instance, OPA is a popular choice for primary amines. The reaction with the derivatizing agent converts the non-absorbing amine into a product that can be readily detected. For example, derivatization with DMQC-OSu allows for the convenient separation of aliphatic amines by HPLC with good selectivity and derivative stability. Similarly, dansyl chloride has been used for the pre-column derivatization of biogenic amines for HPLC-UV detection.

The derivatization conditions, including reagent concentration, buffer pH, reaction temperature, and time, are optimized to ensure a high derivatization yield.

Developing a robust HPLC method requires careful optimization of several parameters. For the analysis of this compound, a reverse-phase method is often suitable.

Key Parameters for Method Development:

ParameterTypical Conditions/Considerations
Column C18 columns are commonly used for reversed-phase separation of amines.
Mobile Phase A mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer is typical. The pH of the buffer can be adjusted to optimize the retention and peak shape of the amine.
Detection UV detection is commonly used after pre-column derivatization. The wavelength is selected based on the maximum absorbance of the derivative.
Flow Rate The flow rate is optimized to achieve good separation within a reasonable analysis time.
Injection Volume The volume of the injected sample is kept small to avoid column overload and peak distortion.

Method validation is a critical step to ensure the reliability and accuracy of the analytical results. Validation parameters typically include:

Specificity: The ability of the method to exclusively measure the analyte in the presence of other components.

Linearity: The range over which the detector response is directly proportional to the analyte concentration.

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

Accuracy: The closeness of the measured value to the true value.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters.

For example, a validated HPLC method for the determination of tert-butylamine (B42293) in a drug substance demonstrated good linearity, precision, accuracy, and ruggedness.

Gas Chromatography (GC)

Gas chromatography is another powerful technique for the analysis of volatile and semi-volatile compounds. It offers high resolving power and sensitivity.

The analysis of amines by GC can be challenging due to their inherent chemical properties.

Polarity and Basicity: Amines are polar and basic compounds, which can lead to strong interactions with the acidic silanol (B1196071) groups on the surface of conventional fused silica (B1680970) capillary columns. This interaction can result in poor peak shapes (tailing), reduced sensitivity, and even irreversible adsorption of the analyte.

High Water Solubility: The high water solubility of low-molecular-mass amines can make their separation from water difficult.

Decomposition: Amines can be prone to decomposition at the high temperatures used in the GC injector and column.

Moisture Effects: The presence of moisture in the sample can lead to distorted or split peaks for volatile amines, especially when using headspace solid-phase microextraction (SPME) for sample introduction.

To address these challenges, several strategies have been developed:

Specialized Columns: Columns with special deactivations have been developed to minimize the interaction between the amines and the column

Spectroscopic Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for the structural elucidation of organic molecules. For this compound, ¹H and ¹³C NMR would provide critical information about its carbon-hydrogen framework.

¹H NMR Spectroscopy: A proton NMR spectrum would be expected to show distinct signals for the various protons in the molecule. The tert-butyl group would typically appear as a sharp singlet integrating to nine protons. The protons on the butyl chain would present as multiplets, with their chemical shifts and coupling patterns providing information about their connectivity. The N-H protons of the carbamate (B1207046) and the secondary amine would likely appear as broad singlets, and their chemical shifts could be concentration and solvent-dependent.

¹³C NMR Spectroscopy: A carbon-13 NMR spectrum would complement the ¹H NMR data by showing signals for each unique carbon atom. The carbonyl carbon of the carbamate group would be expected to appear in the downfield region. The quaternary carbon and the methyl carbons of the tert-butyl group would have characteristic chemical shifts. The four carbons of the butyl chain would also give distinct signals.

Without experimental data, a table of expected chemical shifts cannot be provided.

Mass Spectrometry (MS and HRMS)

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the molecular formula.

For this compound (Molecular Formula: C₁₀H₂₂N₂O₂), the expected exact mass can be calculated. In an MS experiment, the molecule would likely be observed as a protonated molecular ion [M+H]⁺ in techniques like electrospray ionization (ESI). Fragmentation patterns could also be analyzed to provide further structural information.

Analysis Type Expected Value
Molecular Weight202.29 g/mol
Exact Mass202.1681 g/mol
[M+H]⁺ (ESI-MS)m/z 203.1754

Note: The [M+H]⁺ value is a calculated prediction and has not been confirmed by published experimental data.

Purity Assessment Methods

The purity of this compound is typically stated by commercial suppliers, often at levels of 97% or higher. The methods used to determine this purity would likely include:

Gas Chromatography (GC): This technique separates volatile compounds and can be used to identify and quantify impurities. A flame ionization detector (FID) is commonly used for this purpose.

High-Performance Liquid Chromatography (HPLC): HPLC is another powerful separation technique that can be used to assess purity. A variety of detectors, such as UV or mass spectrometry detectors, can be coupled with HPLC.

Elemental Analysis: This method determines the percentage composition of elements (carbon, hydrogen, nitrogen, oxygen) in the compound, which can be compared to the theoretical values calculated from the molecular formula to assess purity.

Without access to specific analytical reports or certificates of analysis, a more detailed discussion of the purity assessment for this compound is not possible.

Future Research Directions and Translational Impact

Exploration of Novel Therapeutic Applications

While tert-Butyl 4-(methylamino)butylcarbamate is predominantly used as a synthetic intermediate, its inherent chemical structure suggests potential for direct therapeutic applications that warrant further investigation. The presence of the carbamate (B1207046) functional group is significant, as this moiety is found in a wide range of pharmaceuticals and is known to contribute to the biological activity of various compounds. nih.gov The secondary amine and the butyl chain also offer sites for modification to explore a diverse chemical space and interact with biological targets.

Future research should focus on screening this compound and its derivatives against a wide array of biological targets. Given that structurally related carbamates have shown promise in various therapeutic areas, preliminary investigations could explore its potential as an anticancer, anti-inflammatory, or neuroprotective agent. nih.govnih.gov For instance, the compound serves as an intermediate in the synthesis of omisertinib, a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor used in cancer therapy, suggesting that derivatives of this intermediate could be explored for similar activities. atlantis-press.comresearchgate.net

Furthermore, there is an indication that this compound may have pharmacological effects related to opioid receptors. lookchem.com This opens up a significant avenue for research into its potential use in pain management or for the development of novel treatments for addiction, leveraging its unique chemical structure to potentially achieve a more favorable therapeutic profile than existing opioids.

Development of Next-Generation Synthetic Strategies

Key areas for improvement include:

Catalytic Methods: Exploring novel catalytic systems, such as those employing transition metals or organocatalysts, could lead to more direct and atom-economical routes to the target molecule and its derivatives. Phase transfer catalysis has been shown to be effective in the alkylation of related carbamate derivatives and could be further optimized. google.com

Flow Chemistry: The application of continuous flow chemistry could offer significant advantages in terms of safety, scalability, and reproducibility for the synthesis of this compound and its analogs.

Green Chemistry Approaches: Developing synthetic methods that utilize more environmentally benign solvents and reagents, and which generate less waste, is a critical direction for future research. This aligns with the growing emphasis on sustainable practices in the pharmaceutical industry. google.com

By optimizing the synthesis, researchers can more readily access a wider range of derivatives for structure-activity relationship (SAR) studies, accelerating the discovery of new therapeutic agents.

Advanced Computational Drug Design and Optimization

Computational tools are indispensable in modern drug discovery for predicting the potential of a molecule to interact with a biological target and for optimizing its properties. nih.gov For this compound, advanced computational studies can provide significant insights and guide future experimental work.

Future computational research should include:

Molecular Docking and Virtual Screening: Docking studies can be employed to predict the binding modes of this compound and its virtual library of derivatives with various protein targets, such as kinases and opioid receptors. researchgate.net This can help prioritize compounds for synthesis and biological testing.

Quantitative Structure-Activity Relationship (QSAR): As a library of analogs is synthesized and tested, QSAR models can be developed to correlate specific structural features with biological activity. researchgate.net This will enable the rational design of more potent and selective compounds.

ADMET Prediction: In silico prediction of absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties is crucial for the early-stage evaluation of drug candidates. researchgate.net The metabolism of the tert-butyl group, in particular, is a known factor that can be computationally modeled to predict metabolic stability. hyphadiscovery.com

These computational approaches can significantly de-risk and accelerate the drug development process by focusing resources on the most promising candidates.

Mechanistic Elucidation of Biological Activities

A fundamental aspect of future research will be to unravel the precise molecular mechanisms through which this compound and its derivatives exert their biological effects. While its role as a synthetic building block is established, its intrinsic biological activities are less understood.

Key research questions to address include:

Target Identification and Validation: If preliminary screenings show biological activity, identifying the specific molecular target(s) will be paramount. This can be achieved through techniques such as affinity chromatography, chemical proteomics, and genetic approaches.

Elucidation of Signaling Pathways: Once a target is identified, further studies will be needed to understand how the compound modulates the relevant signaling pathways. For example, if it interacts with an opioid receptor, it will be important to determine if it acts as an agonist, antagonist, or allosteric modulator, and to characterize the downstream signaling cascade.

Structure-Activity Relationship (SAR) Studies: A systematic exploration of how structural modifications to the this compound scaffold affect its biological activity will be crucial for understanding the key pharmacophoric features and for optimizing its therapeutic potential. nih.gov

A thorough understanding of the mechanism of action is essential for the rational design of second-generation compounds with improved efficacy and reduced side effects, ultimately paving the way for potential clinical translation.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.